

IUPAC nomenclature for thiol compounds

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Compound of Interest

Compound Name: *Pentane-3-thiol*

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An In-depth Technical Guide to the IUPAC Nomenclature of Thiol Compounds

For researchers, scientists, and drug development professionals, a precise and universally understood system of chemical nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework, ensuring that a chemical name corresponds to a single, unambiguous molecular structure. This guide offers a detailed exploration of the IUPAC nomenclature for thiol compounds, substances characterized by the presence of a sulfhydryl (-SH) functional group.

Core Principles of Thiol Nomenclature

The naming of thiols follows a logical set of rules, closely related to the nomenclature of alcohols. The primary methods involve the use of a specific suffix when the thiol group is the principal functional group, or a prefix when it is treated as a substituent.

Identifying the Principal Functional Group

The first step in naming an organic compound is to identify the principal functional group, which determines the suffix of the name. The priority of functional groups is established by IUPAC, and the thiol group (-SH) holds a specific position in this hierarchy. Generally, carboxylic acids, their derivatives, aldehydes, ketones, and alcohols have higher priority than thiols.

The Suffix Method: When the Thiol Group is Principal

When the -SH group is the highest-priority functional group in a molecule, the compound is named by appending the suffix "-thiol" to the name of the parent alkane. The "e" from the end

of the alkane name is retained.[1]

- Rule 2.1: Longest Carbon Chain: Identify the longest continuous carbon chain that contains the -SH group. This chain forms the base name of the compound.
- Rule 2.2: Numbering the Chain: Number the carbon atoms of the parent chain starting from the end that gives the carbon atom bonded to the -SH group the lowest possible number.[2]
- Rule 2.3: Assembling the Name: The name is constructed by stating the locant (position number) of the -SH group, followed by the name of the parent alkane, and then the suffix "-thiol".

Example:

- $\text{CH}_3\text{CH}_2\text{SH}$: The longest carbon chain has two carbons (ethane). The -SH group is on carbon 1. Thus, the name is Ethanethiol.[3]
- $\text{CH}_3\text{CH}(\text{SH})\text{CH}_2\text{CH}_3$: The longest chain is butane. Numbering from the left gives the -SH group position 2, while numbering from the right gives it position 3. The lower number is chosen, so the name is Butan-2-thiol.

The Prefix Method: When the Thiol Group is a Substituent

If a functional group with a higher priority than the thiol group is present in the molecule, the -SH group is named as a substituent using the prefix "mercapto-" or "sulfanyl-".[2][4] The principal functional group dictates the suffix of the name.[2]

- Rule 3.1: Identifying the Principal Group and Parent Chain: Determine the highest priority functional group and the longest carbon chain containing it.
- Rule 3.2: Numbering the Chain: Number the parent chain to give the principal functional group the lowest possible locant.
- Rule 3.3: Assembling the Name: Name the -SH group as a "mercapto-" or "sulfanyl-" substituent, indicating its position with a number. The substituents are listed in alphabetical order.

Example:

- $\text{HSCH}_2\text{CH}_2\text{OH}$: The alcohol group (-OH) has higher priority than the thiol group (-SH).^[5] The parent chain is ethanol. The -OH group is on carbon 1, and the -SH group is on carbon 2. The name is 2-Mercaptoethanol or 2-Sulfanylethanol.

Naming Cyclic Thiols

For cyclic compounds where the -SH group is attached to the ring, the compound is named by adding the suffix "-thiol" to the name of the cycloalkane. The carbon atom bearing the -SH group is assigned as position 1.^[2]

Example:

- A cyclohexane ring with an attached -SH group is named Cyclohexanethiol.

Compounds with Multiple Thiol Groups

If a molecule contains more than one -SH group, prefixes such as "di-", "tri-", etc., are used before the "-thiol" suffix. The locants for each -SH group are included in the name.

Example:

- $\text{HSCH}_2\text{CH}_2\text{SH}$: The parent chain is ethane, and there are two thiol groups on carbons 1 and 2. The name is Ethane-1,2-dithiol.

Data Presentation

For the drug development professional and researcher, quantitative data provides critical context for understanding the physicochemical properties of thiol-containing molecules.

Property	Compound	Value
pKa	Methanethiol	10.4
Ethanethiol	10.6	
Butanethiol	10.5[2]	
Thiophenol	6.6	
Pentafluorothiophenol	2.68[2]	
C-S Bond Length	Methanethiol	~180 pm[2]
C-S-H Bond Angle	Alkanethiols	~90-100°

Experimental Protocols

A foundational understanding of the synthesis and quantification of thiols is essential for their practical application in research and development.

Protocol 1: Synthesis of Ethanethiol

This protocol describes a common laboratory method for the preparation of ethanethiol via the reaction of an ethyl halide with sodium hydrosulfide.

Materials:

- Ethyl bromide (or ethyl iodide)
- Sodium hydrosulfide (NaSH)
- Ethanol (solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

- A solution of sodium hydrosulfide in ethanol is prepared in a round-bottom flask.
- Ethyl bromide is added dropwise to the stirred solution.
- The reaction mixture is heated under reflux for a specified period to ensure the completion of the nucleophilic substitution reaction.
- After cooling, the reaction mixture is diluted with water and the ethanethiol is separated.
- The crude ethanethiol is then purified by distillation.

Protocol 2: Quantification of Thiols using Ellman's Test

Ellman's test is a widely used spectrophotometric method for the quantification of free sulfhydryl groups in a sample.

Materials:

- Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
- Buffer solution (e.g., Tris buffer, pH 8.0)
- Sample containing the thiol compound
- Spectrophotometer

Procedure:

- A solution of Ellman's reagent is prepared in the buffer.
- The thiol-containing sample is added to the reagent solution.
- The reaction proceeds, wherein the thiol reduces DTNB to 2-nitro-5-thiobenzoate (TNB^{2-}), which is a yellow-colored product.
- The absorbance of the resulting solution is measured at 412 nm using a spectrophotometer.

- The concentration of the thiol is determined by using the Beer-Lambert law, with the known molar extinction coefficient of TNB^{2-} ($14,150 \text{ M}^{-1}\text{cm}^{-1}$ at pH 8.0).

Mandatory Visualization

To further clarify the systematic approach to naming thiols, the following diagrams illustrate the logical workflows.

Caption: A flowchart illustrating the decision-making process for the IUPAC naming of thiol compounds.

Caption: A simplified diagram of a thiol-based redox signaling pathway.

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